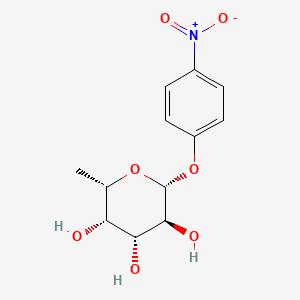

p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside

Description

Properties

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-NFOQIUCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262940 | |

| Record name | 4-Nitrophenyl 6-deoxy-β-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22153-71-5 | |

| Record name | 4-Nitrophenyl 6-deoxy-β-L-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22153-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022153715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 6-deoxy-β-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl 6-deoxy-β-L-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of the compound 4-Nitrophenyl b-L-fucopyranoside is the enzyme β-D-Fucosidase . This enzyme plays a crucial role in the breakdown of fucose-containing compounds in the body .

Mode of Action

4-Nitrophenyl b-L-fucopyranoside interacts with β-D-Fucosidase as a substrate . The enzyme cleaves the compound, resulting in the release of 4-nitrophenol . This cleavage is a key part of the compound’s mode of action .

Biochemical Pathways

The interaction of 4-Nitrophenyl b-L-fucopyranoside with β-D-Fucosidase is part of the broader fucose metabolism pathway . The cleavage of the compound by the enzyme leads to downstream effects, including the release of fucose and 4-nitrophenol .

Pharmacokinetics

As a substrate for β-d-fucosidase, it is reasonable to assume that the compound is metabolized in the body where this enzyme is present .

Result of Action

The cleavage of 4-Nitrophenyl b-L-fucopyranoside by β-D-Fucosidase results in the release of 4-nitrophenol . This compound is often used in enzyme assays due to its yellow color, which allows for easy detection and measurement .

Action Environment

The action of 4-Nitrophenyl b-L-fucopyranoside is influenced by environmental factors such as pH and temperature, which can affect the activity of β-D-Fucosidase . Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl b-L-fucopyranoside has been used as a chemical substrate for α-L-fucosidase to determine carbohydrate-active enzymes (CAZymes) activity. It has also been used as a nitrophenyl-linked substrate in p-nitrophenyl glycoside-based enzyme assays to determine the enzyme activity in cecal samples.

Biological Activity

p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside (p-NPG) is a synthetic glycoside that serves as a substrate for various glycosidases, particularly β-galactosidases. This compound is notable for its role in biochemical assays, where it is used to evaluate the enzymatic activity of β-galactosidases by measuring the release of p-nitrophenol upon hydrolysis. The biological activity of p-NPG is closely linked to its structure, which allows it to mimic natural substrates while providing measurable products.

Chemical Structure and Properties

p-NPG is characterized by the presence of a nitrophenyl group at the anomeric position of a 6-deoxy-beta-L-galactopyranoside. This modification enhances its solubility and reactivity in aqueous solutions, making it an ideal substrate for enzyme assays. The compound's structure can be represented as follows:

Enzymatic Activity

β-Galactosidase Activity

The primary biological activity of p-NPG is its hydrolysis by β-galactosidases, enzymes that catalyze the cleavage of β-galactosidic bonds. Studies have shown that different sources of β-galactosidase exhibit varying levels of activity towards p-NPG. For instance, a comparative analysis revealed specific enzyme activities ranging from 97.1 U/mg for 4-methylumbelliferyl-β-GalNAc to 422 U/mg for p-NPG derivatives .

Kinetic Parameters

The kinetic parameters associated with the hydrolysis of p-NPG have been extensively studied. The Michaelis-Menten constant (K_m) and maximum velocity (V_max) are critical for understanding enzyme-substrate interactions. For example, one study reported a K_m value of approximately 6.50 ± 0.16 mM and a V_max indicative of efficient substrate turnover .

Case Studies

Case Study 1: Enzyme Source Comparison

A study compared β-galactosidases from various microbial sources, demonstrating that certain strains exhibited significantly higher catalytic efficiencies with p-NPG compared to others. This variation underscores the importance of enzyme source selection in experimental design and application.

Case Study 2: Inhibition Studies

Research has also focused on the inhibition of β-galactosidases by derivatives of p-NPG. Inhibitors were designed based on structural modifications to the nitrophenyl group, leading to insights into enzyme mechanism and substrate specificity. These studies highlighted that while some modifications enhanced inhibitory effects, others led to negligible impact on enzyme activity .

Biological Implications

The biological implications of using p-NPG extend beyond enzymatic assays. Its role as a model substrate aids in understanding glycosidase mechanisms and substrate specificity, which are crucial for developing therapeutic agents targeting glycosidic enzymes involved in various diseases.

Data Tables

| Enzyme Source | Specific Activity (U/mg) | K_m (mM) | V_max (µmol/min/mg) |

|---|---|---|---|

| E. coli β-galactosidase | 422 ± 17 | 6.50 ± 0.16 | Not specified |

| Bacterial β-galactosidase | 135.3 ± 5.5 | Not specified | Not specified |

| Yeast-derived enzyme | 97.1 ± 4.6 | Not specified | Not specified |

Scientific Research Applications

Enzyme Substrate for Glycoside Hydrolases

Overview:

pNP-Gal is primarily used as a substrate for glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Its chromogenic nature allows for easy monitoring of enzymatic activity through spectrophotometric methods.

Key Findings:

- Hydrolysis Studies: The hydrolysis of pNP-Gal by various β-galactosidases has been extensively studied. For instance, human β-galactosidase exhibits specific activity towards pNP-Gal, making it a standard substrate for measuring enzyme kinetics ( ).

- Enzyme Kinetics: The kinetic parameters (K_m and V_max) for the hydrolysis of pNP-Gal can be determined using spectrophotometric assays, providing insights into enzyme efficiency and substrate affinity ( ).

Transglycosylation Reactions

Overview:

Transglycosylation refers to the transfer of a glycosyl group from one carbohydrate to another, often catalyzed by glycosyltransferases.

Applications:

- Synthesis of Glycosides: pNP-Gal can serve as a donor substrate in transglycosylation reactions to synthesize various glycosides. For example, it has been used to produce α- and β-glycosides from different acceptor molecules ( ).

- Pharmaceutical Applications: The ability to generate glycosylated compounds is crucial in drug development, as many biologically active compounds are glycosylated derivatives ( ).

Diagnostic Applications

Overview:

The enzymatic activity on pNP-Gal has diagnostic implications, especially in clinical biochemistry.

Case Studies:

- Disease Diagnosis: pNP-Gal has been utilized in assays to detect β-galactosidase activity in biological samples, aiding in the diagnosis of lysosomal storage diseases such as GM1 gangliosidosis ( ).

- Biomarker Development: The substrate's interaction with specific enzymes can help identify potential biomarkers for various diseases based on altered enzyme activity levels ( ).

Research on Glycan Structures

Overview:

pNP-Gal is instrumental in studying the structures and functions of glycans due to its ability to mimic natural substrates.

Applications:

- Glycan Profiling: Researchers use pNP-Gal to analyze the enzymatic pathways involved in glycan biosynthesis and degradation, contributing to a better understanding of carbohydrate metabolism ( ).

- Structural Biology: The compound aids in elucidating the structural characteristics of glycoside hydrolases by providing a clear readout of enzymatic activity ( ).

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sugar Moieties

p-Nitrophenyl-beta-D-galactopyranoside (PNP-β-D-Gal)

- Structural Features: Beta-D-galactopyranose lacking the 6-deoxy modification.

- Key Differences : The presence of a hydroxyl group at C6 enhances hydrophilicity compared to the 6-deoxy-L variant.

- Applications : Standard substrate for β-galactosidases (e.g., E. coli LacZ). The D-configuration limits its utility in L-specific enzyme studies .

p-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-galactopyranoside

- Structural Features : Contains a β-L-fucose substituent at the C2 position of β-D-galactose.

- Key Differences : The fucosyl branch alters steric and electronic properties, enhancing binding to lectins or glycosidases with multi-domain active sites.

- Applications : Used in studying glycosidase inhibition and carbohydrate-protein interactions .

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside

- Structural Features : Acetyl groups at C3, C4, and C6 protect hydroxyls, increasing hydrophobicity.

- Key Differences : Acetylation blocks enzyme access to specific hydroxyls, making it a substrate for esterase-assisted assays.

- Applications : Probe for enzyme specificity in sequential deprotection reactions .

Analogues with Varied Glycosidic Linkages or Protecting Groups

Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside

- Structural Features : Methyl glycoside with a 2-O-methyl group and 6-deoxy-D-galactose.

- Key Differences : The methyl aglycone and D-configuration reduce chromogenicity but improve stability in acidic conditions.

- Applications : NMR studies of glycosidic bond conformations .

p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside

- Structural Features : Benzylidene acetal protection at C4 and C6 positions of glucose.

- Key Differences : The rigid benzylidene group restricts ring flexibility, mimicking transition states in glycosidase catalysis.

- Applications : Mechanistic studies of glucosidases .

Comparative Data Table

Enzymatic Specificity

- The 6-deoxy modification in p-nitrophenyl 6-deoxy-β-L-galactopyranoside reduces steric hindrance, allowing efficient hydrolysis by L-specific galactosidases absent in D-configuration substrates .

- Comparative studies show that acetylated derivatives (e.g., Compound C) require prior deprotection by esterases, enabling multi-step enzymatic profiling .

Solubility and Stability

- The nitro group enhances chromogenicity but slightly reduces aqueous solubility compared to non-nitrophenyl analogues (e.g., methyl glycosides) .

- Benzylidene-protected compounds (e.g., Compound E) exhibit superior stability in organic solvents, facilitating crystallography studies .

Diagnostic and Industrial Relevance

- p-Nitrophenyl 6-deoxy-β-L-galactopyranoside is critical in diagnosing genetic disorders like Fabry disease, where α-galactosidase activity is impaired .

- Fucosylated derivatives (e.g., Compound B) are explored in cancer research for targeting tumor-associated carbohydrate antigens .

Preparation Methods

Enzymatic Synthesis via Glycosyltransferase or Glycosidase Catalysis

One prominent method for preparing p-Nitrophenyl glycosides, including derivatives like p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside, involves enzymatic transglycosylation or hydrolysis reactions catalyzed by specific glycosidases or glycosyltransferases.

Enzymatic Transglycosylation:

Using partially purified enzymes such as L-fucosidase or β-galactosidase, the compound can be synthesized by transferring sugar moieties onto p-nitrophenyl substrates. For example, a mixture containing p-nitrophenyl β-D-galactopyranoside and a suitable glycosidase enzyme is incubated under controlled pH (around 4.8) and temperature (37–40°C) conditions for extended periods (up to 48 hours). The reaction is stopped by heating, and the product is purified by chromatographic techniques such as Toyopearl HW-40S gel filtration.-

- Buffer: Sodium acetate buffer (pH 4.8), 50 mM

- Temperature: 37–40°C

- Incubation time: 10 min to 48 h depending on enzyme and substrate

- Enzyme source: Partially purified L-fucosidase from porcine liver or recombinant β-galactosidase

- Reaction volume: Typically 1 mL to 30 mL scale for preparative synthesis

Purification:

After enzymatic reaction, liberated p-nitrophenol is removed by extraction with diethyl ether. The aqueous phase containing the glycoside product is concentrated and purified by gel filtration chromatography.Analytical Monitoring:

The progress and purity of the product are monitored by spectrophotometry at 420 nm (for liberated p-nitrophenol), HPLC, and NMR spectroscopy (both ^1H and ^13C NMR data are used to confirm structure and isomeric forms).

Chemical Synthesis via Glycosylation and Selective Deoxygenation

Chemical synthesis routes for this compound typically involve multi-step glycosylation reactions starting from protected sugar derivatives and p-nitrophenyl glycosides, followed by selective deoxygenation at the 6-position.

Glycosylation Step:

Glycosyl donors such as 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2',1':4,5]-2-oxazoline are condensed with p-nitrophenyl 2,3-di-O-acetyl-beta-D-galactopyranoside under controlled conditions to form disaccharide derivatives. This step involves activation of the glycosyl donor and nucleophilic attack by the p-nitrophenyl glycoside acceptor.Saponification:

The acetyl protecting groups are removed by saponification, typically using mild basic conditions, to yield the free hydroxyl groups except at the 6-deoxy position, resulting in this compound as a crystalline compound.-

- Solvents: Often dichloromethane or similar inert solvents for glycosylation

- Temperature: Controlled, often 0°C to room temperature for glycosylation

- Reagents: Glycosyl oxazolines, acetyl-protected sugars, mild base for deprotection

Characterization:

The final product is characterized by mass spectrometry (m/z values confirming molecular weight), ^1H NMR, and ^13C NMR spectroscopy to confirm the 6-deoxy substitution and beta-L-galactopyranoside configuration.

Comparative Data Table of Preparation Methods

| Aspect | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Starting Materials | p-Nitrophenyl β-D-galactopyranoside, enzyme | Protected sugar derivatives, p-nitrophenyl glycosides |

| Key Reagents | L-fucosidase, β-galactosidase | Glycosyl oxazolines, acetyl protecting groups |

| Reaction Conditions | pH 4.8 sodium acetate buffer, 37–40°C, 10–48 h | Inert solvents, 0°C to RT, followed by saponification |

| Selectivity | Enzymatic specificity for glycosidic linkage | Chemical control via protecting groups and reagents |

| Purification Methods | Extraction, gel filtration chromatography | Crystallization, chromatographic purification |

| Analytical Techniques | UV spectrophotometry, HPLC, ^1H and ^13C NMR | Mass spectrometry, ^1H and ^13C NMR |

| Yield and Purity | Moderate to high, enzyme-dependent | High purity crystalline product |

Q & A

Q. What are the standard laboratory synthesis protocols for p-nitrophenyl 6-deoxy-beta-L-galactopyranoside?

The compound is typically synthesized via glycosylation reactions using a galactofuranosyl bromide donor and a nitrophenyl glycoside acceptor. For example, describes a procedure where p-nitrophenyl 6-O-acetyl-β-D-N-acetylgalactosamine reacts with galactofuranosyl bromide in the presence of Ag₂O and 2-DPBA (2,6-di-O-pivaloylbenzoyl) as a promoter. Purification via silica gel column chromatography yields the product (10% yield), with orthoester by-products forming under certain conditions. Key variables include molar ratios of donor/acceptor, reaction time (~2 hours), and catalyst selection.

Q. How is this compound used in enzymatic assays?

This compound serves as a chromogenic substrate for enzymes like α-L-fucosidases and β-D-galactosidases. Hydrolysis of the glycosidic bond releases p-nitrophenol, which is detectable via UV-Vis spectroscopy at 400–410 nm ( ). Methodologically, assays involve incubating the substrate with the enzyme in buffer (pH 4.5–7.5), monitoring absorbance over time, and calculating activity using the extinction coefficient of p-nitrophenol (ε ≈ 18,500 M⁻¹cm⁻¹ at pH 10).

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Structural validation relies on:

- NMR spectroscopy : H and C NMR identify anomeric protons (δ 5.0–5.7 ppm) and glycosidic linkages ( ).

- HPLC/TLC : Silica gel chromatography (e.g., heptane/acetone 3:7) separates by-products like orthoesters ( ).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ peaks) ( ).

Advanced Research Questions

Q. How can low regioselectivity in glycosylation reactions during synthesis be mitigated?

Competing orthoester formation (e.g., 37% yield in ) arises from steric and electronic factors. Strategies include:

Q. How should conflicting reports on enzyme specificity toward this substrate be resolved?

Discrepancies in enzymatic activity (e.g., α-L-fucosidase vs. β-D-galactosidase specificity) may stem from:

- Enzyme source : Microbial vs. mammalian isoforms exhibit divergent substrate recognition.

- Assay conditions : pH, temperature, and ionic strength alter kinetic parameters (, ).

- Substrate purity : Orthoester contaminants (>1%) can inhibit enzymes ( ). Validate results using orthogonal substrates (e.g., methylumbelliferyl derivatives).

Q. What strategies improve the synthetic yield of this compound?

Initial yields of 10% ( ) can be enhanced by:

Q. How can by-products like orthoesters be minimized or repurposed during synthesis?

Orthoesters form via competing reaction pathways. To suppress their formation:

- Use aprotic solvents (e.g., CH₂Cl₂) and low temperatures.

- Introduce steric hindrance with 3-O-acetyl groups on the donor. Alternatively, orthoesters can be hydrolyzed under mild acidic conditions to recover the desired product ( ).

Methodological Considerations

- Enzyme kinetics : Perform Michaelis-Menten analysis with substrate concentrations spanning 0.1–10 × . Use Lineweaver-Burk plots to identify inhibition patterns ( ).

- Synthetic optimization : Design factorial experiments to test variables (e.g., catalyst loading, time) and analyze results via ANOVA.

- Data contradiction : Cross-validate unexpected results using orthogonal assays (e.g., isothermal titration calorimetry for binding studies) ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.